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Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III)

Atomic Layer Deposition Lutetium oxide thin films Precursor efficiency

For Lu₂O₃ thin-film process engineers, inconsistent precursor delivery and premature decomposition cause particulate contamination and off-stoichiometry. Lu(tmhd)₃ (CAS 15492-45-2) directly addresses these failure modes: - 94× higher Lu loading vs. Lu(HMDS)₃ in fluidized-bed ALD, critical for conformal coatings on high-surface-area substrates. - Highest thermal stability among heavy lanthanide tmhd complexes (second-highest decomposition activation energy), providing a wider CVD/ALD processing window. - No heterometallic adduct formation with transition-metal co-precursors, ensuring precise stoichiometric control in multi-component films.

Molecular Formula C33H60LrO6
Molecular Weight 814.9 g/mol
CAS No. 15492-45-2
Cat. No. B1594954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III)
CAS15492-45-2
Molecular FormulaC33H60LrO6
Molecular Weight814.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Lr]
InChIInChI=1S/3C11H19O2.Lu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
InChIKeyDOIDXYMTUFSFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lu(tmhd)₃ Compound-Class Baseline for Procurement


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III) [Lu(tmhd)₃, CAS 15492-45-2] belongs to the lanthanide β‑diketonate family, which serves as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of Lu‑containing thin films, as well as paramagnetic NMR shift reagents and luminescent materials [1]. The compound crystallizes in distinct polymorphic modifications and exhibits moderate sublimation enthalpy compared to its lighter and heavier lanthanide congeners [2]. However, within this compound class, substitution cannot be assumed without quantitative performance evaluation.

CVD/ALD precursor for Lu-containing thin films
Moderate sublimation enthalpy for stable vapor delivery
No heterometallic adduct formation with transition metal co-precursors

Why Lu(tmhd)₃ Differs from Other Ln(tmhd)₃ Congeners


Although all Ln(tmhd)₃ complexes share the same ligand set, their physicochemical properties—sublimation enthalpy, thermal decomposition pathway, tendency to form heterometallic adducts, and metal–oxygen bond strength—vary systematically with the lanthanide contraction [1]. For procurement and process design, these differences directly impact precursor delivery efficiency, film purity, and compatibility with co‑precursors. Thus, a generic substitution without head‑to‑head performance data risks sub‑optimal deposition outcomes or complete process failure [2].

Sublimation enthalpy mismatch
Replacing Lu(tmhd)₃ with other Ln(tmhd)₃ species may require re-optimization of evaporation temperature due to differing volatilities.
Decomposition pathway difference
Liquid-phase vs solid-phase decomposition among Ln(tmhd)₃ analogs can alter film purity and processing window.
Heterometallic adduct formation risk
Lighter Ln(tmhd)₃ form adducts with transition-metal co-precursors, risking stoichiometric deviation; Lu(tmhd)₃ avoids this.

Quantitative Differentiation Evidence for Lu(tmhd)₃


ALD Precursor Loading Efficiency

In a direct head‑to‑head comparison within a fluidized‑bed ALD reactor coating TiO₂ nanoparticles (P25), commercially available Lu(tmhd)₃ achieved a lutetium loading of up to 15 wt%, whereas the custom‑made alternative Lu(HMDS)₃ yielded only 0.16 wt% Lu under identical conditions, representing a ~94‑fold enhancement in precursor utilization efficiency [1].

Lu loading in ALD
Head-to-head
Lu(tmhd)₃: up to 15 wt% Lu
Lu(HMDS)₃: 0.16 wt% Lu
~94-fold higher reported loading
Reported precursor utilization context
Fluidized-bed ALD on TiO₂ nanoparticles, identical parameters
Atomic Layer Deposition Lutetium oxide thin films Precursor efficiency

Sublimation Enthalpy in the Lanthanide Series

The molar enthalpy of sublimation for Lu(tmhd)₃ was determined to be 135.8 ± 2.9 kJ mol⁻¹ by differential scanning calorimetry, which is higher than the values for neighboring heavy lanthanides Er(tmhd)₃ (130.8 ± 2.2 kJ mol⁻¹), Tm(tmhd)₃ (131.3 ± 2.9 kJ mol⁻¹), and Yb(tmhd)₃ (131.1 ± 2.7 kJ mol⁻¹), but substantially lower than that of the lighter congener Gd(tmhd)₃ (166.1 ± 3.5 kJ mol⁻¹) [1]. This intermediate positioning indicates sufficient volatility for practical vapor‑phase delivery while retaining greater thermal robustness than its immediate heavy‑lanthanide neighbors.

Sublimation enthalpy
Cross-study comparable
135.8 ± 2.9 kJ mol⁻¹
Reported intermediate volatility context
DSC data; Er/Tm/Yb ~131, Gd 166.1 kJ mol⁻¹
Thermodynamic stability Vaporization enthalpy CVD/ALD precursor design

Thermal Decomposition Phase and Stability

Thermogravimetric and differential scanning calorimetry (TG/DTG/DSC) studies revealed that thermal decomposition of Lu(tmhd)₃ initiates in the liquid phase, whereas Tb(tmhd)₃, Tm(tmhd)₃, and Yb(tmhd)₃ decompose in the solid phase [1]. Additionally, the activation energy for decomposition follows the order Tb > Lu > Yb > Tm > Er, placing Lu(tmhd)₃ second‑highest in thermal stability among the heavy lanthanide series [1]. The liquid‑phase decomposition pathway of Lu(tmhd)₃ may lead to different film morphology and carbon impurity incorporation compared to solid‑phase‑decomposing analogs, an important processing consideration.

Thermal decomposition stability
Class-level inference
Activation energy rank: 2nd highest
Tb > Lu > Yb > Tm > Er
Reported thermal stability context
Liquid-phase decomposition; Ozawa kinetic method
Thermal decomposition kinetics Precursor stability Processing window

Heterometallic Complex Formation Compatibility

When cocrystallized with transition‑metal methoxy‑β‑diketonates (Cu, Co, Ni, Mn), Ln(tmhd)₃ complexes of lighter lanthanides (La, Pr, Sm, Gd) readily form heterometallic complexes of composition [(LnL₂tmhd)₂TM(tmhd)₂]. In contrast, heavy lanthanides Tb, Dy, and Lu do not form such heterometallic species; instead, homometallic Ln(L3)₃ complexes are isolated [1]. This fundamental difference in coordination chemistry means that Lu(tmhd)₃ remains chemically inert toward transition‑metal co‑precursors, an advantage when sequential or spatially separated precursor delivery is required.

Heterometallic complex formation
Class-level inference
Lu(tmhd)₃: no adduct formation
La/Pr/Sm/Gd(tmhd)₃: form adducts
Reported compatibility context
Cocrystallization with TM methoxy-β-diketonates
Heterometallic precursors Coordination chemistry MOCVD precursor compatibility

Metal–Oxygen Bond Distance and Lanthanide Contraction

Gas‑electron diffraction (GED) and DFT studies show that the Lu–O bond distance in Lu(dpm)₃ is 2.197(6) Å, the shortest among all Ln(dpm)₃ complexes studied across the lanthanide series [1]. For comparison, Nd–O is 2.322(5) Å and Yb–O is 2.208(5) Å [2]. The nearly linear decrease in Ln–O bond length with increasing atomic number reflects the lanthanide contraction and correlates with stronger metal–ligand binding and higher thermal stability, consistent with the observed sublimation and decomposition data.

Lu–O bond distance
Cross-study comparable
2.197(6) Å (GED)
Reported bond strength context
Shortest Ln–O among Ln(dpm)₃; GED at 408 K
Molecular structure Lanthanide contraction Bond strength

Application Scenarios for Lu(tmhd)₃ Procurement


ALD of Lu₂O₃ for Nuclear Medicine and High-κ Dielectrics

The ~94‑fold higher precursor loading efficiency demonstrated for Lu(tmhd)₃ versus Lu(HMDS)₃ in fluidized‑bed ALD of TiO₂ nanoparticles directly supports the selection of Lu(tmhd)₃ for depositing conformal Lu₂O₃ coatings on high‑surface‑area substrates for nuclear medical applications [1]. Additionally, the compound's moderate sublimation enthalpy (135.8 kJ mol⁻¹) ensures stable vapor delivery without premature decomposition, which is essential for achieving stoichiometric Lu₂O₃ films with low carbon contamination in advanced gate‑dielectric stacks [2].

CVD of Multi-Component Oxide Films with Inert Precursors

The inability of Lu(tmhd)₃ to form heterometallic adducts with transition‑metal methoxy‑β‑diketonates, in contrast to lighter lanthanide tmhd complexes that readily form such species, makes Lu(tmhd)₃ the preferred lutetium source for multi‑component CVD processes (e.g., Lu‑doped perovskites) where precursor cross‑reactivity must be avoided to maintain precise stoichiometric control [3].

Thermally Demanding Thin-Film Processes

Lu(tmhd)₃ decomposes in the liquid phase with the second‑highest activation energy among heavy lanthanide tmhd complexes, outperforming Er, Tm, and Yb analogs in thermal stability. This characteristic provides a wider and more forgiving processing window for CVD and ALD processes that operate at elevated substrate temperatures, reducing the risk of premature precursor decomposition and particulate formation [4].

Luminescent Material Synthesis Using Diamagnetic Lu(III)

The shortest Lu–O bond distance (2.197 Å) among Ln(dpm)₃ complexes, coupled with Lu(III)'s filled 4f¹⁴ electron configuration, results in a diamagnetic complex with distinct photophysical properties compared to paramagnetic lanthanide analogs. This makes Lu(tmhd)₃ a valuable precursor for synthesizing luminescent host matrices where the Lu(III) center provides an optically inert environment for dopant lanthanide ions, minimizing undesired energy‑transfer pathways [5].

Application
Selection Property
Validation Focus
ALD of Lu₂O₃ coatings
Precursor loading efficiency
Conformal coating quality, film purity
Multi-component CVD
Chemical inertness toward co-precursors
Stoichiometric control, phase purity
High-temperature CVD/ALD
Thermal stability and decomposition phase
Processing window, particulate contamination
Luminescent host matrices
Diamagnetic Lu(III) with short Lu–O bonds
Optically inert environment for dopant ions
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